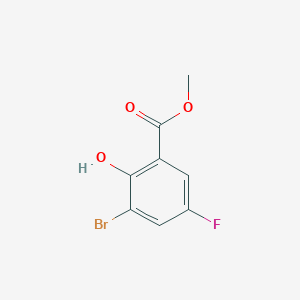

Methyl 3-bromo-5-fluoro-2-hydroxybenzoate

Description

Properties

Molecular Formula |

C8H6BrFO3 |

|---|---|

Molecular Weight |

249.03 g/mol |

IUPAC Name |

methyl 3-bromo-5-fluoro-2-hydroxybenzoate |

InChI |

InChI=1S/C8H6BrFO3/c1-13-8(12)5-2-4(10)3-6(9)7(5)11/h2-3,11H,1H3 |

InChI Key |

QFZMATCRZBZHSL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)F)Br)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-5-fluoro-2-hydroxybenzoate typically involves the esterification of 3-bromo-5-fluoro-2-hydroxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-5-fluoro-2-hydroxybenzoate can undergo various chemical reactions, including:

Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine or fluorine atoms.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products Formed

Substitution: Products with new functional groups replacing bromine or fluorine.

Oxidation: Formation of 3-bromo-5-fluoro-2-hydroxybenzaldehyde.

Reduction: Formation of 3-bromo-5-fluoro-2-hydroxybenzyl alcohol.

Scientific Research Applications

Methyl 3-bromo-5-fluoro-2-hydroxybenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-bromo-5-fluoro-2-hydroxybenzoate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting its biological activity.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs, identified via high similarity scores (1.00) in CAS databases, include:

| Compound Name | Substituents (Positions) | Key Functional Differences |

|---|---|---|

| Methyl 3-bromo-5-methylbenzoate | Br (3), CH₃ (5) | Replaces -F and -OH with -CH₃ |

| Methyl 5-bromo-2-formylbenzoate | Br (5), -CHO (2) | Replaces -F and -OH with -CHO |

| Methyl 3-bromo-5-(hydroxymethyl)benzoate | Br (3), -CH₂OH (5) | Replaces -F with -CH₂OH |

| Methyl 3-bromo-2-chloro-5-(trifluoromethoxy)benzoate | Br (3), Cl (2), -OCF₃ (5) | Adds -Cl and -OCF₃; lacks -OH and -F |

Impact of Substituents :

- Electron-Withdrawing Groups (Br, F) : Enhance electrophilic aromatic substitution reactivity but reduce solubility in polar solvents.

- Hydroxyl (-OH) : Increases hydrophilicity and hydrogen-bonding capacity, unlike methyl or formyl analogs .

- Methyl (-CH₃) : Boosts lipophilicity, making Methyl 3-bromo-5-methylbenzoate more suited for lipid-soluble applications.

- Formyl (-CHO) : Introduces aldehyde reactivity (e.g., nucleophilic additions), absent in the parent compound .

Physicochemical Properties

While explicit data (e.g., melting points, logP) are unavailable in the provided evidence, trends can be inferred:

- Solubility : The hydroxyl group in Methyl 3-bromo-5-fluoro-2-hydroxybenzoate improves aqueous solubility compared to analogs like Methyl 3-bromo-5-methylbenzoate.

- Stability : Ester groups (common across analogs) resist hydrolysis under neutral conditions but may degrade in acidic/basic environments. The trifluoromethoxy (-OCF₃) group in Methyl 3-bromo-2-chloro-5-(trifluoromethoxy)benzoate enhances metabolic stability .

Spectroscopic Characterization

- IR Spectroscopy: Ester carbonyl (C=O) stretches appear near 1700–1750 cm⁻¹. The hydroxyl group in this compound shows a broad O-H stretch (~3200 cm⁻¹), absent in non-hydroxylated analogs .

- NMR :

- ¹H NMR : Aromatic protons adjacent to Br/F deshield significantly. The hydroxyl proton (if exchangeable) may appear as a singlet at δ 5–6 ppm.

- ¹³C NMR : Ester carbonyl resonates near δ 165–170 ppm. Halogenated carbons (C-Br, C-F) show distinct shifts due to electronegativity .

Biological Activity

Methyl 3-bromo-5-fluoro-2-hydroxybenzoate is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of benzoic acid characterized by the presence of bromine and fluorine substituents along with a hydroxyl group. Its molecular formula is C₉H₈BrFO₃. The unique combination of these halogen substituents significantly influences its chemical reactivity and biological activity, making it a candidate for various applications in medicinal chemistry and materials science.

The biological activity of this compound is thought to involve several mechanisms:

- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with specific molecular targets, enhancing binding affinity.

- Halogen Bonding : The presence of bromine and fluorine atoms allows for halogen bonding, which can further influence interactions with biological molecules.

- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes, potentially impacting various biochemical pathways.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Properties : Initial investigations suggest that this compound may possess antimicrobial effects, making it a candidate for further studies in the development of new antimicrobial agents.

- Anti-inflammatory Effects : There are indications that it may also exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

- Potential Anticancer Activity : The compound's ability to interact with specific proteins involved in cancer pathways suggests potential applications in oncology .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 5-fluoro-2-hydroxybenzoate | Lacks bromine atom | Only contains fluorine |

| Methyl 3-bromo-2-hydroxybenzoate | Lacks fluorine atom | Only contains bromine |

| Methyl 3-bromo-4-fluoro-2-hydroxybenzoate | Different substitution pattern | Varies in position of substituents |

The combination of both bromine and fluorine in this compound enhances its reactivity and potential utility in medicinal chemistry compared to similar compounds.

Case Studies and Research Findings

Recent studies have focused on the interactions between this compound and various biomolecules:

- High-throughput Screening (HTS) : A study employed HTS to identify compounds that could inhibit specific protein interactions related to cancer. This compound was among the compounds showing promising results, demonstrating significant binding affinity in preliminary assays .

- NMR Studies : Nuclear Magnetic Resonance (NMR) spectroscopy has been utilized to observe binding interactions between this compound and target proteins. Chemical shift perturbations indicated significant interactions, suggesting its potential as a lead compound for drug development .

Q & A

What are the common synthetic routes for Methyl 3-bromo-5-fluoro-2-hydroxybenzoate?

Level: Basic

Methodological Answer:

The synthesis typically involves substitution reactions and esterification . Key steps include:

- Bromination : Introduce bromine at the 3-position using reagents like N-bromosuccinimide (NBS) under radical or electrophilic conditions.

- Fluorination : Fluorine can be introduced via halogen-exchange (Halex) reactions using KF or CsF in polar aprotic solvents.

- Esterification : Protect the hydroxyl group at the 2-position by reacting with methyl chloroformate or dimethyl sulfate in the presence of a base (e.g., NaH).

Optimize yields by controlling temperature (0–25°C) and monitoring reaction progress via TLC or HPLC .

How to resolve contradictions in crystallographic data using SHELX programs?

Level: Advanced

Methodological Answer:

For crystallographic refinement:

- Use SHELXL for small-molecule refinement, especially with high-resolution data. Adjust parameters like HKLF 4 for twinned data.

- Validate hydrogen bonding and halogen interactions (Br/F) using PLATON or OLEX2 integration.

- Address disordered regions by partitioning occupancy or applying restraints (e.g., SIMU or DELU commands). Cross-validate with spectroscopic data to resolve ambiguities in electron density maps .

What spectroscopic techniques are optimal for characterizing this compound?

Level: Basic

Methodological Answer:

- NMR : Use - and -NMR to confirm substitution patterns. The hydroxyl proton (2-position) may appear broad; deuterated DMSO can stabilize it.

- IR : Identify ester carbonyl (C=O, ~1700 cm) and hydroxyl (O-H, ~3200 cm) stretches.

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 263.96). Fragmentation patterns clarify bromine/fluorine positions .

How to design experiments to study its bioactivity?

Level: Advanced

Methodological Answer:

- In vitro assays : Screen for antimicrobial activity using MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria.

- Enzyme inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with IC determination.

- SAR studies : Synthesize analogs (e.g., replacing Br with Cl or modifying the ester group) to correlate structural features with activity. Validate via molecular docking (e.g., AutoDock Vina) .

How does the bromine substituent influence electrophilic substitution reactions?

Level: Advanced

Methodological Answer:

The bromine atom acts as a strong electron-withdrawing group, directing electrophiles to meta and para positions. For example:

- Nitration : Preferentially occurs at the 4-position (relative to Br).

- Sulfonation : Use fuming HSO to introduce sulfonic acid groups at the 6-position.

Monitor regioselectivity via -NMR or X-ray crystallography. Computational modeling (DFT) predicts reactivity trends .

What are the key considerations for purification?

Level: Basic

Methodological Answer:

- Column Chromatography : Use silica gel with gradient elution (hexane:EtOAc 8:2 to 6:4). Bromine’s polarity necessitates higher EtOAc ratios.

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to enhance crystal purity. Slow cooling minimizes impurities.

- HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) confirm >95% purity .

Challenges in computational modeling due to halogen interactions?

Level: Advanced

Methodological Answer:

- Halogen Bonding : Use DFT (B3LYP/6-311++G(d,p)) to model Br···O/N interactions. Adjust basis sets for fluorine’s electronegativity.

- Van der Waals Radii : Accurately parameterize bromine’s larger radius in MD simulations (e.g., AMBER force fields).

- Electrostatic Potentials : Generate ESP maps (Gaussian 09) to visualize σ-hole interactions critical for crystal packing .

How to confirm ester group stability under different conditions?

Level: Basic

Methodological Answer:

- Hydrolysis Studies : Reflux in NaOH/MeOH (1:1) and monitor via -NMR for disappearance of the ester peak (~3.8 ppm, OCH).

- pH Stability : Incubate in buffers (pH 2–12) at 37°C for 24h. LC-MS detects degradation products (e.g., free carboxylic acid).

- Thermal Stability : TGA/DSC analysis up to 200°C identifies decomposition temperatures .

Analyzing regioselectivity in further functionalization?

Level: Advanced

Methodological Answer:

- Directed Metalation : Use LDA (Lithium Diisopropylamide) at −78°C to deprotonate the 4-position (ortho to ester), then quench with electrophiles.

- Protecting Groups : Temporarily protect the hydroxyl group with TBSCl (tert-butyldimethylsilyl chloride) to direct reactions to the 5-fluoro position.

Validate outcomes via NOESY or X-ray .

How to validate synthetic intermediates using tandem MS?

Level: Advanced

Methodological Answer:

- Fragmentation Patterns : Use LC-MS/MS (Q-TOF) to observe characteristic losses (e.g., –Br: ~79.9 Da, –OCH: ~31 Da).

- Isotopic Labeling : Synthesize -labeled esters to track fragmentation pathways.

- Data-Independent Acquisition (DIA) : Profile all ions in MS and MS to reconstruct fragmentation trees for ambiguous peaks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.